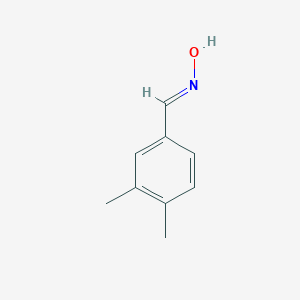

3,4-Dimethylbenzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMYWZFQQDNXGQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=N/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dimethylbenzaldehyde Oxime and Its Precursors

Strategies for the Preparation of 3,4-Dimethylbenzaldehyde (B1206508) (Precursor Synthesis)

The efficient synthesis of 3,4-dimethylbenzaldehyde is a critical first step. Several key methodologies have been developed, each with distinct advantages and applications.

Formylation Reactions via Grignard Reagents

A robust method for preparing 3,4-dimethylbenzaldehyde involves the use of Grignard reagents. google.com This process begins with the reaction of 4-bromo-o-xylene (B1216868) with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 3,4-dimethylphenylmagnesium bromide. google.comgoogle.com The reaction is typically initiated with a small amount of iodine. google.com The subsequent formylation of this Grignard reagent with an electrophile like N,N-dimethylformamide (DMF) yields an intermediate which, upon treatment with aqueous hydrochloric acid, affords 3,4-dimethylbenzaldehyde. google.com This method offers a straightforward and effective route to the desired aldehyde. google.com

Table 1: Grignard Reaction Conditions for 3,4-Dimethylbenzaldehyde Synthesis google.com

| Parameter | Condition |

| Starting Material | 4-bromo-o-xylene |

| Reagents | Magnesium turnings, N,N-dimethylformamide |

| Solvent | Tetrahydrofuran (THF) |

| Initiator | Iodine |

| Reaction Temperature | 55-60°C for Grignard formation, -5°C for formylation |

| Work-up | Aqueous HCl |

Oxidation-Mediated Approaches from Substituted Toluenes and Benzyl (B1604629) Halides

Oxidation reactions provide another versatile avenue for the synthesis of 3,4-dimethylbenzaldehyde. These methods can start from either 3,4-dimethyltoluene or 3,4-dimethylbenzyl halides.

One notable method involves the oxidation of 3,4-dimethylbenzyl chloride. researchgate.net In a study, 3,4-dimethylbenzaldehyde was synthesized with a total yield of 82.3% through the oxidation of 3,4-dimethylbenzyl chloride using sodium nitrate (B79036) (NaNO3) and acetic acid (AcOH), catalyzed by polyethylene (B3416737) glycol (PEG)-600 in an aqueous medium. researchgate.netsid.ir The starting 3,4-dimethylbenzyl chloride was prepared via the chloromethylation of o-xylene (B151617). researchgate.netsid.ir This approach is highlighted for its high yield and efficient work-up procedure. researchgate.net Other oxidizing agents for converting benzyl halides to aldehydes include N-methylmorpholine-N-oxide (NMO) and Kornblum oxidation using dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Alternatively, direct oxidation of the methyl group of 3,4-dimethyltoluene can be employed, although this often requires stronger oxidizing agents and harsher conditions. ontosight.ai Enzymatic biotransformation presents a highly selective but more sensitive alternative for this conversion. google.com The oxidation of 3,4-dimethylbenzyl alcohol is another viable route to obtain 3,4-dimethylbenzaldehyde. ontosight.ai

Table 2: Oxidation of 3,4-Dimethylbenzyl Chloride researchgate.netsid.ir

| Oxidizing System | Catalyst | Medium | Overall Yield |

| NaNO3/AcOH | PEG-600 | Aqueous | 82.3% |

Carbonylation Reactions of Aromatic Hydrocarbons

Carbonylation reactions, which introduce a carbonyl group directly onto an aromatic ring, are also utilized for the synthesis of 3,4-dimethylbenzaldehyde from o-xylene. The Gattermann-Koch reaction, a classic example, involves the formylation of o-xylene with carbon monoxide and hydrogen chloride in the presence of a catalyst system like aluminum chloride (AlCl3) and cuprous chloride (Cu2Cl2). sid.ir However, this method often requires high pressures and can lead to isomer formation. google.compsu.edu

Modern variations of this approach aim to improve selectivity and employ milder reaction conditions. For instance, the use of HF-BF3 as a catalyst has been explored. sid.irjustia.com Another improved method involves the carbonylation of o-xylene with carbon monoxide and aluminum chloride in the presence of a small amount of aqueous HCl, which allows the reaction to proceed at a lower temperature (around 0°C) and pressure, achieving a yield of about 78%. psu.edu A different approach utilizes a composite catalyst system of Lewis acids at low temperatures (-10 to 0°C) to achieve a high purity of over 99.5% for 3,4-dimethylbenzaldehyde. google.com

Table 3: Carbonylation of o-Xylene for 3,4-Dimethylbenzaldehyde Synthesis psu.edu

| Catalyst System | Temperature | Pressure | Yield |

| AlCl3 / aqueous HCl | ~0°C | 0.7 MPa | ~78% |

Oximation Reaction Mechanisms and Optimization for 3,4-Dimethylbenzaldehyde Oxime Synthesis

The conversion of 3,4-dimethylbenzaldehyde to its corresponding oxime is a crucial final step. This is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.

Reaction with Hydroxylamine Hydrochloride: Mechanistic Aspects and Reaction Conditions

The most common method for the synthesis of this compound involves the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride. evitachem.com The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride and to facilitate the reaction. evitachem.comrdd.edu.iq

Optimization of reaction conditions is key to achieving high yields. A general procedure involves dissolving sodium hydroxide in water, followed by the addition of 3,4-dimethylbenzaldehyde and hydroxylamine hydrochloride. rdd.edu.iq The mixture is stirred at room temperature, and upon completion, the solution is acidified to precipitate the oxime product, which can then be extracted. rdd.edu.iq The use of microwave irradiation in a dry media with catalysts like anhydrous sodium sulphate or sodium bicarbonate has been shown to be a rapid and efficient method for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, which proceeds through an oxime intermediate. asianpubs.org

Influence of Catalytic Systems on Reaction Efficiency and Stereoselectivity

While the oximation reaction can proceed without a catalyst, various catalytic systems can enhance its efficiency and, in some cases, influence the stereoselectivity of the resulting oxime, which can exist as (E) and (Z) isomers.

Lewis acids such as CeCl3·7H2O have been shown to be efficient and environmentally friendly promoters for the formation of oximes and related hydrazones. mdpi.com The use of such catalysts can lead to shorter reaction times. mdpi.com For instance, the methoximation of aromatic aldehydes and ketones has been successfully catalyzed by MnCl2·4H2O, providing good to excellent yields under mild conditions. nih.gov

The stereoselectivity of the oximation reaction can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring. While the formation of both (E) and (Z) isomers is possible, the (E) isomer is generally the more stable and predominant product for aromatic aldoximes due to reduced steric hindrance. The specific ratio of isomers can be determined by analytical techniques such as NMR spectroscopy.

Investigation of Solvent Effects and Reaction Kinetics

The synthesis of this compound, a reaction of 3,4-dimethylbenzaldehyde with a hydroxylamine source, is significantly influenced by the choice of solvent. The solvent not only facilitates the interaction between reactants but also affects the reaction rate and equilibrium. Studies on analogous reactions involving aldehydes and ketones show that solvent polarity plays a crucial role in the reaction kinetics. acs.org

For reactions involving less-reactive carbonyl compounds, the polarity of the solvent can markedly influence the reaction rate. In some cases, more polar solvents can lead to slower reaction kinetics. acs.org For instance, in competitive reactions between benzaldehyde (B42025) and acetophenone (B1666503), the reaction with the more reactive benzaldehyde is favored in a polar solvent like ethanol (B145695), while such selectivity is less pronounced in a nonpolar solvent like hexane. acs.org This suggests that for the oximation of 3,4-dimethylbenzaldehyde, a systematic investigation of solvents with varying polarities—from nonpolar hydrocarbons to polar protic and aprotic solvents—is essential to optimize reaction conditions. The kinetics are driven by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. The rate of these steps can be either hindered or accelerated by the solvent's ability to solvate intermediates and transition states. While specific kinetic data for 3,4-dimethylbenzaldehyde oximation is not extensively documented in publicly available literature, the principles derived from similar carbonyl reactions provide a framework for its investigation.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a key area of contemporary research, aiming to reduce the environmental impact of chemical processes. researchgate.net This involves developing protocols that use safer solvents, employ energy-efficient methods, and maximize atom economy to minimize waste. ijprajournal.comijfmr.com

Development of Solvent-Free and Aqueous Media Synthetic Protocols

A significant advancement in green chemistry is the move towards solvent-free reactions or the use of water as a benign solvent.

Aqueous Media Protocols: The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. ijprajournal.com Research has demonstrated that oximation can be effectively carried out in aqueous media, sometimes facilitated by natural acid catalysts like those found in citrus juices, which provides an environmentally friendly alternative to traditional methods that use toxic bases like pyridine. ijprajournal.com Furthermore, the synthesis of the precursor, 3,4-dimethylbenzaldehyde, has been successfully achieved in aqueous systems using phase-transfer catalysts, which enhances yield and simplifies the work-up procedure.

Solvent-Free Protocols: Solvent-free, or solid-state, reactions represent another major stride in green synthesis. These methods, often employing grinding or mechanochemistry, can lead to excellent yields in short reaction times while eliminating the need for organic solvents. nih.gov For example, grinding various carbonyl compounds with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) has proven to be a versatile and efficient method for producing oximes. nih.gov Another approach involves the use of recyclable, heterogeneous catalysts, such as magnetically separable nano Fe₃O₄, which facilitate the solvent-free conversion of aldehydes to oximes with high to excellent yields. researchgate.netresearchgate.net These solventless methods significantly reduce waste disposal problems and align with the core tenets of green chemistry. nih.gov

Utilization of Energy-Efficient Methodologies (e.g., Microwave Irradiation)

Energy efficiency is a cornerstone of green chemistry, and microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. ijfmr.com

Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. smolecule.com In oximation reactions, microwave energy efficiently couples with polar molecules, leading to rapid localized superheating that accelerates the dehydration step required for C=N bond formation. smolecule.com Protocols using microwave irradiation in aqueous media have been developed for similar benzaldehyde oximes, achieving high conversion rates in minutes rather than hours. smolecule.com For instance, the synthesis of 2,6-dimethylbenzaldehyde (B72290) oxime under microwave irradiation (300 W) in water was completed in 15 minutes with 98% conversion, a significant improvement over the 4-6 hours required for conventional heating. smolecule.com This methodology eliminates the need for organic solvents and reduces energy use by as much as 70%. smolecule.com

| Method | Reactants | Conditions | Time | Yield | Green Aspect | Reference |

| Microwave-Assisted | 2,6-Dimethylbenzaldehyde, NH₂OH·HCl | Water, 300 W, 100°C | 15 min | 98% (conversion) | Energy efficient, aqueous media | smolecule.com |

| Solvent-Free Grinding | 2,6-Dimethylbenzaldehyde, NH₂OH·HCl, NaOAc | Ball-milling, 30 Hz | 20 min | 88% | No solvent, minimal waste | smolecule.com |

| Conventional Heating | 2,6-Dimethylbenzaldehyde, NH₂OH·HCl | Methanol or Ethanol, 60-80°C | 4-6 hours | >85% | - | smolecule.com |

| Greener Conventional | Aldehydes, NH₂OH·HCl | EtOH, NaOH | - | - | Avoids toxic pyridine | researchgate.net |

This table compares different synthetic methodologies for a structurally similar compound, 2,6-dimethylbenzaldehyde oxime, to illustrate the advantages of green chemistry techniques.

Atom Economy and Waste Minimization Strategies in Oximation Reactions

Atom economy and waste minimization are critical metrics for evaluating the "greenness" of a chemical synthesis.

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the starting materials are incorporated into the final desired product. tudelft.nl The ideal reaction has a 100% atom economy, meaning there are no waste atoms. The oximation of 3,4-dimethylbenzaldehyde with hydroxylamine is inherently a high atom economy reaction, as the only byproduct is a single molecule of water. Reaction: C₉H₁₀O + NH₂OH → C₉H₁₁NO + H₂O

Waste Minimization and the E-Factor: While atom economy is a useful theoretical concept, the E-Factor (Environmental Factor) provides a more practical measure of waste by quantifying the total mass of waste produced per kilogram of product. tudelft.nl It includes all waste, such as byproducts, unreacted starting materials, and solvent losses. The ideal E-Factor is 0. tudelft.nl

Strategies to minimize waste in the synthesis of this compound focus on:

Catalysis: Using catalytic reagents instead of stoichiometric ones avoids the generation of large amounts of inorganic salt waste. ijfmr.comtudelft.nl For example, the conventional Beckmann rearrangement of oximes uses strong acids, generating significant waste, whereas greener catalytic methods are being developed. ijfmr.comrsc.org

Solvent-Free Conditions: As seen in mechanochemical methods, eliminating solvents drastically reduces the E-Factor. smolecule.com The solvent-free synthesis of 2,6-dimethylbenzaldehyde oxime has a calculated E-factor of 0.08, compared to 3.2 for conventional methods. smolecule.com

Recyclable Catalysts: The use of heterogeneous or magnetically separable catalysts allows for easy removal from the reaction mixture and reuse, further minimizing waste and cost. researchgate.netresearchgate.net

By integrating these green principles, the synthesis of this compound can be made significantly more sustainable, reducing both environmental impact and production costs. tudelft.nl

Derivatization Strategies and Synthesis of Advanced Chemical Architectures

Design and Synthesis of Novel Substituted 3,4-Dimethylbenzaldehyde (B1206508) Oxime Derivatives

The design of novel derivatives of 3,4-Dimethylbenzaldehyde oxime is centered on introducing new functional groups to modulate its electronic, steric, and physicochemical properties. The synthesis of these derivatives often begins with the parent compound, 3,4-Dimethylbenzaldehyde, which can be prepared from 4-bromo-o-xylene (B1216868) via a Grignard reaction or from o-xylene (B151617) through other synthetic routes. google.comresearchgate.net The aldehyde is then converted to the corresponding oxime. rdd.edu.iqresearchgate.net

A primary strategy for creating derivatives involves the modification of the oxime's hydroxyl group. For instance, O-alkylation or O-acylation can be performed to yield oxime ethers and esters. One study detailed the synthesis of a series of novel oxime esters by reacting various aromatic aldoximes with undecenoic acid, highlighting a common derivatization pathway. niscpr.res.in Although this study did not use this compound specifically, the methodology is broadly applicable. Another approach involves the synthesis of O-methyl oximes, such as (E)-3,4-Dimethoxybenzaldehyde O-methyloxime, which was synthesized with a 94% yield using an environmentally friendly MnCl2·4H2O catalyst. nih.gov

Substitution on the aromatic ring presents another avenue for derivatization, although this is more commonly achieved by starting with an already substituted benzaldehyde (B42025). For example, research on related phenylpropanoid derivatives involved the chlorination of (E)-3,4-dimethoxybenzaldehyde oxime using N-chlorosuccinimide, which resulted in substitution on the phenyl ring. researchgate.net Such strategies allow for the fine-tuning of the molecule's properties.

The synthesis of isoxazoline (B3343090) and isoxazole (B147169) derivatives represents a significant class of derivatization. This is often achieved through 1,3-dipolar cycloaddition reactions where the oxime is first converted into a nitrile oxide intermediate. core.ac.ukcore.ac.uk For example, (E)-2,4-dimethylbenzaldehyde oxime has been used to generate a nitrile oxide, which then reacts with an unsaturated substrate to form a 3,4-substituted isoxazole. core.ac.uk

Table 1: Examples of Synthesized Aromatic Aldoxime Derivatives and Yields

| Compound | Starting Aldehyde | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde (B141060) oxime | 3,4-Dimethoxybenzaldehyde | Hydroxylamine (B1172632) Hydrochloride, Sodium Acetate | 82 | niscpr.res.in |

| 4-Chlorobenzaldehyde oxime | 4-Chlorobenzaldehyde | Hydroxylamine Hydrochloride, Sodium Acetate | 82 | niscpr.res.in |

| 4-Methylbenzaldehyde oxime | 4-Methylbenzaldehyde | Hydroxylamine Hydrochloride, Sodium Acetate | 89 | niscpr.res.in |

Condensation Reactions for Imine and Nitrone Formation

Condensation reactions are fundamental to extending the chemical architecture of this compound, primarily leading to the formation of imines and nitrones.

Imine Formation: Imines, or Schiff bases, are typically formed through the reaction of an aldehyde or ketone with a primary amine, a process that involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is reversible and often catalyzed by acid. masterorganicchemistry.comyoutube.com The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfer steps and the final elimination of water to form the C=N double bond. masterorganicchemistry.comyoutube.com While this reaction directly applies to 3,4-Dimethylbenzaldehyde itself, the oxime functional group can also be considered a derivative of ammonia (B1221849) and participates in related chemistry. The regeneration of the carbonyl from the oxime can be achieved through various methods, including hydrolysis or oxidative cleavage, which then allows for subsequent imine formation. thieme-connect.com

Nitrone Formation: Nitrones are N-oxides of imines and are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. rsc.org They can be synthesized through several methods, including the condensation of N-hydroxylamine derivatives with aldehydes. rdd.edu.iq A study demonstrated the conversion of 3,4-dimethoxybenzaldehyde into its corresponding hydroxylamine, which was then reacted with glyoxylic acid to produce a carboxylic nitrone. rdd.edu.iqresearchgate.net This illustrates a viable pathway that could be adapted for 3,4-Dimethylbenzaldehyde. Another key method is the oxidation of the corresponding N-substituted hydroxylamines. rsc.org Research into the total synthesis of natural products has utilized the oxidation of an N-methoxylamine derived from 3,4-dimethoxybenzaldehyde to selectively yield a nitrone intermediate. rsc.org

Table 2: Key Reaction Types for Imine and Nitrone Synthesis

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Imine Formation | Aldehyde/Ketone + Primary Amine | Imine (Schiff Base) | Acid-catalyzed, reversible condensation reaction. | masterorganicchemistry.comyoutube.com |

| Nitrone Formation | N-Hydroxylamine + Aldehyde/Ketone | Nitrone | Condensation reaction forming a C=N-O functional group. | rdd.edu.iqresearchgate.net |

Complexation and Coordination Chemistry with Metal Ions for Functional Materials

The oxime functional group (C=N-OH) is an effective ligand for coordinating with a wide range of metal ions. This ability allows for the formation of metal complexes with potentially useful properties for creating functional materials. The nitrogen atom acts as a Lewis base, while the hydroxyl group can be deprotonated to form an anionic O-donor, enabling the oxime to act as a bidentate or bridging ligand.

Studies have shown that oxime derivatives readily form stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). bohrium.comresearchgate.net For example, mixed ligand complexes of copper(II) have been synthesized using salicyladoxime and 2-hydroxy acetophenone (B1666503) oxime as primary ligands. researchgate.net The oxime group's ability to form complexes can influence various biochemical pathways.

While specific research on the coordination chemistry of this compound is not extensively detailed in the provided results, its structural similarity to other benzaldehyde oximes suggests it would exhibit analogous behavior. The coordination can lead to the development of materials with specific catalytic, magnetic, or optical properties. For instance, some oxime complexes have demonstrated potent nuclease activity, indicating their potential in biochemical applications. researchgate.net The reactivity of this compound in certain reactions is noted to be catalyzed by metal ions, further highlighting the interaction between the oxime and metals. biosynth.com

Table 3: Metal Ions Known to Form Complexes with Oxime-Type Ligands

| Metal Ion | Ligand Type | Resulting Complex | Potential Application | Reference |

|---|---|---|---|---|

| Copper (II) | Schiff Base Oxime | Cu(II) Complex | Catalysis, Antimicrobial agents | bohrium.comresearchgate.net |

| Nickel (II) | Schiff Base Oxime | Ni(II) Complex | Catalysis, Anticancer agents | bohrium.comresearchgate.net |

| Cobalt (II) | Schiff Base Oxime | Co(II) Complex | Catalysis | bohrium.com |

Incorporation into Polymeric Matrices and Supramolecular Assemblies

The structure of this compound, featuring a hydrogen bond donor (OH) and acceptor (N), makes it an excellent candidate for constructing ordered supramolecular assemblies.

Systematic analysis of related methoxybenzaldehyde oximes reveals that intermolecular O–H···N and O–H···O hydrogen bonds are the dominant forces driving their self-assembly in the solid state. researchgate.netiucr.org These interactions lead to the formation of well-defined patterns, such as dimers and catemers (chains). researchgate.net For instance, the crystal structure of 2,4-dimethoxybenzaldehyde (B23906) oxime shows that O–H(oxime)···O(hydroxy) hydrogen bonds generate symmetric R₂(²) (6) dimers. iucr.org It is highly probable that this compound would engage in similar hydrogen-bonding motifs, leading to predictable supramolecular architectures. These non-covalent interactions are crucial in crystal engineering and the design of materials with specific packing arrangements.

Regarding incorporation into polymeric matrices, 3,4-Dimethylbenzaldehyde itself is recognized as a key intermediate for polymer additives. google.com This suggests that its derivatives, including the oxime, could be functionalized and integrated into polymer chains or used as additives. The oxime's reactive hydroxyl group could serve as a site for grafting onto a polymer backbone or for participating in polymerization reactions, such as the formation of polyurethanes or polyesters, with appropriate co-monomers. The resulting polymers would carry the specific chemical signature of the oxime, potentially imparting new functionalities to the bulk material.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dimethylbenzaldehyde Oxime and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,4-Dimethylbenzaldehyde (B1206508) oxime. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the precise assignment of all atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For 3,4-Dimethylbenzaldehyde oxime, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the two methyl groups, the oxime proton, and the hydroxyl proton. A reported ¹H NMR spectrum in DMSO-d₆ showed the following chemical shifts (δ) in ppm: 11.06 (s, 1H, -OH), 8.05 (s, 1H, -CH=N), 7.36 (s, 1H, Ar-H), 7.30 (t, J=4.6 Hz, 1H, Ar-H), 7.16 (d, J=7.8 Hz, 1H, Ar-H), and 2.23 (s, 6H, 2x -CH₃) rsc.org. The singlet at 8.05 ppm is characteristic of the imine proton, while the downfield singlet at 11.06 ppm is indicative of the acidic hydroxyl proton of the oxime group. The aromatic protons appear in their expected regions, and the singlet at 2.23 ppm integrating to six protons confirms the presence of the two equivalent methyl groups on the benzene (B151609) ring rsc.org.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between J-coupled protons, for instance, confirming the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl groups and the aromatic ring to their corresponding carbon signals.

Table 1: Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -OH | ~11.06 | - | -CH=N |

| -CH=N | ~8.05 | ~148 | C1, C2, C6 |

| C1 | - | ~130 | -CH=N, H2, H6 |

| C2 | ~7.3-7.4 | ~128 | -CH=N, H6 |

| C3 | - | ~138 | H2, H5, -CH₃ (at C3) |

| C4 | - | ~140 | H5, H2, -CH₃ (at C4) |

| C5 | ~7.1-7.3 | ~129 | H6, -CH₃ (at C4) |

| C6 | ~7.3-7.4 | ~125 | -CH=N, H5, H2 |

| -CH₃ (at C3) | ~2.23 | ~20 | C2, C3, C4 |

| -CH₃ (at C4) | ~2.23 | ~20 | C3, C4, C5 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, N-O, and C-H bonds. A broad band in the region of 3150-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding researchgate.net. The C=N stretching vibration typically appears as a medium to weak band in the 1620-1680 cm⁻¹ region researchgate.net. The N-O stretching vibration is found in the 930-960 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The spectrum for the parent 3,4-Dimethylbenzaldehyde shows a strong C=O stretch around 1700 cm⁻¹, which would be absent in the oxime, and this difference is a key indicator of a successful reaction.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for identifying non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=N stretch may also be observed. A vibrational analysis of the parent compound, 3,4-Dimethylbenzaldehyde, has been reported based on FT-IR and FT-Raman spectra, providing a basis for assigning the vibrational modes of the dimethyl-substituted benzene ring in the oxime derivative .

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3150-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C=N | Stretching | 1620-1680 |

| C=C | Aromatic Ring Stretching | 1450-1600 |

| N-O | Stretching | 930-960 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which has a molecular formula of C₉H₁₁NO and a monoisotopic mass of 149.084064 g/mol biosynth.com. This precise mass measurement allows for the unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Upon electron ionization, the molecular ion (M⁺) is expected. The fragmentation of benzaldehyde (B42025) oximes can be complex. Common fragmentation pathways may include the loss of a hydroxyl radical (•OH) to give an ion at m/z 132, or the loss of a hydrogen atom. The fragmentation of the parent aldehyde, 3,4-Dimethylbenzaldehyde, shows a top peak at m/z 133, corresponding to the loss of a hydrogen atom, and the molecular ion peak at m/z 134 nih.gov. Similar stability of the aromatic system is expected for the oxime. Further fragmentation could involve the cleavage of the N-O bond and rearrangements of the aromatic ring.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While the crystal structure of this compound itself is not available in the searched literature, studies on similar molecules, such as isomers of dimethoxybenzaldehyde, show that the aromatic ring is typically planar researchgate.net. It is expected that the oxime functional group would also lie in or close to the plane of the benzene ring to maximize conjugation.

Chromatographic Methods (GC, HPLC, TLC) for Purity Assessment and Isomeric Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for separating potential isomers.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of the synthesis of oximes from the corresponding aldehydes rsc.orgorientjchem.orgasianpubs.org. By comparing the Rƒ value of the reaction mixture to that of the starting aldehyde, the formation of the more polar oxime product can be easily visualized. TLC is also a valuable tool for a quick assessment of purity orientjchem.orgnih.gov.

Gas Chromatography (GC): GC can be used for the purity analysis of this compound, provided the compound is thermally stable and sufficiently volatile. The parent aldehyde, 3,4-Dimethylbenzaldehyde, is readily analyzed by GC nih.gov. For the oxime, derivatization may sometimes be employed to improve thermal stability and chromatographic behavior. GC can also potentially separate the E and Z isomers of the oxime.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purity assessment and isomeric characterization of oximes. Reversed-phase HPLC methods are commonly used for the analysis of aldehydes and their derivatives cdc.gov. A normal-phase HPLC method has been successfully used to separate the E and Z isomers of other ketosteroid oximes nih.gov. A similar approach could be developed for this compound, allowing for the quantification of each isomer in a mixture.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethylbenzaldehyde Oxime

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular properties of benzaldehyde (B42025) oxime derivatives. Although specific studies focusing exclusively on 3,4-Dimethylbenzaldehyde (B1206508) oxime are not extensively documented, the methodologies are well-established through research on analogous compounds like nitro- and methoxy-substituted benzaldehyde oximes. tandfonline.comnih.goviucr.org

For a molecule like 3,4-Dimethylbenzaldehyde oxime, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its electronic and spectroscopic features. tandfonline.comnih.govresearchgate.net

Electronic Structure and Reactivity: Key indicators of electronic structure and reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis is another crucial technique used to explore the stability derived from hyper-conjugative interactions and charge delocalization within the molecule. tandfonline.comresearchgate.net

The molecular electrostatic potential (MEP) map is also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Spectroscopic Properties: Theoretical calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and electronic absorption spectra (UV-Vis). Calculated vibrational frequencies, after appropriate scaling, show excellent agreement with experimental data, aiding in the assignment of spectral bands to specific molecular vibrations. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, providing information on electronic transitions. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. nih.gov

Below is a table representing typical data obtained from QM calculations for analogous benzaldehyde oxime compounds, which would be similarly determined for this compound.

| Calculated Property | Typical Method | Significance | Reference |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Electron-donating ability | nih.gov |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Electron-accepting ability | nih.gov |

| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Chemical reactivity, kinetic stability | tandfonline.comnih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Prediction of IR & Raman spectra | researchgate.net |

| UV-Vis λmax | TD-DFT/CAM-B3LYP/6-311++G(d,p) | Electronic transitions | researchgate.net |

| NBO Analysis | DFT/B3LYP/6-311++G(d,p) | Charge delocalization, stability | tandfonline.comresearchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling of this compound focuses on determining its most stable three-dimensional structure. The primary conformational considerations for this molecule are the configuration of the oxime group (C=N-OH) and the orientation of this group relative to the benzene (B151609) ring.

The oxime functional group can exist as two geometric isomers, (E) and (Z), with the (E) isomer generally being more stable. Additionally, rotation around the C-C single bond connecting the phenyl ring and the oxime carbon leads to different conformers. Computational studies on similar methoxy-substituted benzaldehyde oximes have shown that the arrangement of the oxime's OH group and a substituent at the ortho position (the 2-position) can be either s-cis or s-trans. iucr.org For this compound, the key dihedral angle would be that defining the planarity between the benzene ring and the C=N-OH group.

Conformational analysis is typically performed by scanning the potential energy surface (PES). This involves systematically rotating specific dihedral angles and calculating the energy of each resulting conformation using DFT methods. semanticscholar.org The results identify the global minimum energy conformer, which is the most stable and probable structure of the molecule under given conditions. tandfonline.comresearchgate.net

Reaction Mechanism Elucidation and Transition State Characterization

However, the general approach to studying such reactions computationally is well-established. It involves using quantum mechanics to map the entire reaction pathway from reactants to products. nih.gov DFT calculations are employed to locate and characterize the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.govchemie-brunschwig.ch

An intrinsic reaction coordinate (IRC) calculation is then performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov The activation energy, determined by the energy difference between the transition state and the reactants, is a key outcome of such studies and provides critical insight into the reaction kinetics. nih.gov While a study on the formation of the related 3,4-dimethoxybenzaldehyde (B141060) has utilized these methods, specific data for reactions involving the oxime derivative remains an area for future research. nih.gov

Prediction of Intermolecular Interactions and Crystal Packing

The prediction of how this compound molecules interact with each other in the solid state is crucial for understanding its crystal structure and physical properties. This analysis relies heavily on identifying the potential for intermolecular hydrogen bonds.

Studies on the crystal structures of numerous other benzaldehyde oxime derivatives show that the oxime moiety is a potent hydrogen-bond donor (the -OH group) and acceptor (the nitrogen atom). iucr.orgresearchgate.net This leads to the formation of common, predictable hydrogen-bonding patterns, known as supramolecular synthons. The two most prevalent motifs for aldoximes are:

R²₂(6) Dimers: Two molecules form a centrosymmetric dimer through a pair of O-H···N hydrogen bonds. iucr.org

C(3) Catemers (Chains): Molecules link head-to-tail via single O-H···N hydrogen bonds to form infinite chains. iucr.orgresearchgate.net

The choice between these motifs is influenced by the electronic and steric effects of the substituents on the benzene ring. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice, providing a detailed fingerprint of the packing environment. iucr.orgiucr.org Although the specific crystal structure of this compound has not been reported in the searched literature, it is highly probable that its crystal packing would be dominated by one of these characteristic hydrogen-bonding patterns.

Below is a table summarizing the common hydrogen-bonding motifs found in the crystal structures of related benzaldehyde oxime derivatives.

| Supramolecular Motif | Description | Hydrogen Bond Type | Reference |

| R²₂(6) Dimer | Centrosymmetric pair of molecules | O-H···N | iucr.orgresearchgate.net |

| C(3) Catemer | Head-to-tail infinite chain | O-H···N | iucr.orgresearchgate.net |

Emerging Applications in Chemical Sciences and Technology

Role as a Versatile Building Block in Complex Organic Synthesis

3,4-Dimethylbenzaldehyde (B1206508) oxime serves as a highly adaptable intermediate in the synthesis of more complex organic molecules. solubilityofthings.com The oxime functional group (C=N-OH) is a key feature, offering multiple pathways for chemical transformation. ontosight.ai Oximes, in general, are well-established precursors in organic chemistry, and 3,4-Dimethylbenzaldehyde oxime is no exception. researchgate.net

Key synthetic applications include:

Synthesis of Heterocyclic Compounds: The oxime moiety is a valuable precursor for creating various nitrogen- and oxygen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. numberanalytics.comsmolecule.com For instance, oximes can be cyclized to form isoxazoles, oxazoles, and other important ring systems. nih.govresearchgate.net

Formation of Amines: Reduction of the oxime group yields primary amines. wikipedia.org This transformation is a fundamental step in organic synthesis, providing access to a crucial class of compounds.

Beckmann Rearrangement: Like other oximes, this compound can undergo the Beckmann rearrangement when treated with acid. wikipedia.orgwikipedia.org This reaction transforms the aldoxime into an amide, specifically N-(3,4-dimethylphenyl)formamide, which can be further hydrolyzed to a carboxylic acid. wikipedia.org This rearrangement is a powerful tool for inserting a nitrogen atom into a carbon framework. researchgate.net

Generation of Nitrile Oxides: The oxime can be oxidized to form a nitrile oxide, a highly reactive intermediate. These intermediates are particularly useful in 1,3-dipolar cycloaddition reactions to synthesize five-membered heterocyclic compounds.

The versatility of this compound is rooted in the reactivity of the oxime group, which can be manipulated under various reaction conditions to produce a diverse range of molecular structures. solubilityofthings.comontosight.ai

Table 1: Synthetic Transformations of Oximes

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Reduction | Sodium metal, Hydride reagents | Primary Amines | wikipedia.org |

| Beckmann Rearrangement | Acid catalyst | Amides | researchgate.netwikipedia.orgwikipedia.org |

| Hydrolysis | Inorganic acids, Heat | Aldehydes, Ketones | wikipedia.org |

| Dehydration | Dehydrating agents | Nitriles | wikipedia.org |

Catalytic Applications, including Ligand Design for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms in the oxime group of this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property has led to the exploration of oximes and their derivatives as ligands in the design of novel catalysts. researchgate.net

Oxime-derived ligands have been successfully used to create highly efficient metal complexes, particularly with palladium. researchgate.net These "palladacycles" have demonstrated remarkable activity as catalysts in cross-coupling reactions, which are fundamental to modern synthetic chemistry. researchgate.net

Key catalytic applications involving oxime-based ligands include:

Heck-Mizoroki Reaction: Oxime-derived palladium complexes are thermally stable and insensitive to air and moisture, making them robust catalysts for the Heck-Mizoroki reaction, a method for forming carbon-carbon bonds between aryl halides and alkenes. researchgate.net

Suzuki-Miyaura Coupling: This cross-coupling reaction, which joins an organoboron compound with an organohalide, can be effectively catalyzed by oxime-palladacycle systems. researchgate.net These catalysts have been used in the synthesis of important compounds like Felbinac, a non-steroidal anti-inflammatory drug. researchgate.net

Asymmetric Hydrogenation: Chiral ligands derived from oximes are being investigated for use in iridium-based catalysts for the asymmetric hydrogenation of prochiral oximes. bohrium.comincatt.nl This process is crucial for producing chiral hydroxylamines, which are valuable building blocks for pharmaceuticals and other bioactive molecules. bohrium.com The development of these catalysts addresses the significant challenge of controlling stereoselectivity and retaining the sensitive N-O bond during the reaction. bohrium.com

While much of the research has focused on the broader class of oximes, the specific electronic and steric properties imparted by the 3,4-dimethyl substitution pattern on the benzaldehyde (B42025) ring could be harnessed to fine-tune the stability and selectivity of metal catalysts. researchgate.net

Exploration in Materials Science for the Development of Novel Functional Molecules

The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of new functional materials. ontosight.ai Research into benzaldehyde oximes has indicated their potential in creating materials with specific optical, electrical, or mechanical properties. smolecule.comontosight.ai

While specific studies on this compound in materials science are emerging, the applications of the broader oxime family suggest potential avenues for exploration:

Polymer Modifiers: Various oxime derivatives have been identified as effective polymer modifiers, suggesting that they can be incorporated into polymer chains to alter their physical and chemical properties. acs.org

Liquid Crystals: Certain benzaldehyde oximes have been investigated for their potential use in the development of liquid crystals, materials that have properties between those of conventional liquids and solid crystals. smolecule.com

Heavy Metal Sorbents: The ability of the oxime group to chelate with metal ions has led to the development of oxime-based materials that can act as sorbents for heavy metals, a significant application in environmental remediation. acs.org

The rigid aromatic core of this compound, combined with the polar and reactive oxime group, provides a molecular scaffold that can be built upon to create more complex, functional molecules for advanced material applications. researchgate.netontosight.ai

Potential as an Intermediate in the Synthesis of Agricultural Chemicals

The oxime functional group is a crucial component in a wide array of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.net Oxime derivatives are not only active ingredients themselves but also serve as key intermediates in the synthesis of crop protection agents that may not ultimately contain the oxime moiety. nih.govresearchgate.net

3,4-Dimethylbenzaldehyde, the direct precursor to this compound, is noted for its use as an agricultural intermediate. guidechem.commgc-europe.de This indicates a direct pipeline where the aldehyde is converted to the oxime for further elaboration into active agrochemical products.

The significance of oximes in agrochemistry is highlighted by their roles in:

Active Ingredients: Oxime ethers and oxime esters are classes of compounds that exhibit potent fungicidal, insecticidal, and herbicidal activities. researchgate.netresearchgate.netncsu.edu

Synthetic Intermediates: Oximes are versatile starting materials for constructing complex heterocyclic systems that are common in agrochemicals. nih.gov They can be readily cyclized to form rings such as isoxazolines and isoxazoles, which are present in numerous commercial pesticides. nih.govresearchgate.net

Given the established importance of the oxime group in crop protection and the use of its precursor in the agricultural sector, this compound stands as a valuable intermediate with significant potential for the development of new and effective agricultural chemicals. nih.govguidechem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Dimethylbenzaldehyde |

| N-(3,4-dimethylphenyl)formamide |

| Felbinac |

| Isoxazoles |

| Oxazoles |

Chemical Biology and Mechanistic Insights into Molecular Interactions

Investigation of Molecular Target Interactions and Binding Mechanisms

The investigation into the molecular interactions of 3,4-Dimethylbenzaldehyde (B1206508) oxime reveals its role primarily as a reactive oxygen species (ROS) and a precursor for more complex, pharmacologically active molecules. biosynth.comcymitquimica.comcymitquimica.com While direct studies on its specific protein targets are not extensively detailed, its chemical nature suggests several potential mechanisms of interaction. As an ROS, it is generated from the oxidation of 3,4-dimethylbenzaldehyde and can act as an efficient oxidant in aerobic oxidation reactions, a process that can be catalyzed by metal ions. biosynth.com This reactivity is fundamental to its interaction with biological systems.

The oxime functional group is a key feature, allowing the molecule to serve as a versatile building block in medicinal chemistry. researchgate.net For instance, oximes are used in the synthesis of piperazinylalkylisoxazoline analogs, which have been studied for their binding affinities to dopamine (B1211576) receptor subtypes. chem960.com This indicates that while 3,4-Dimethylbenzaldehyde oxime itself may not be the final active compound, it is a crucial intermediate for creating scaffolds that can interact with specific biological targets like G-protein coupled receptors. The general class of oximes has been noted for its ability to bind metal ions, which can be a critical aspect of their interaction with metalloenzymes. researchgate.net The reactivity of the coordinated oxime group, which has three potential reactive sites (C, N, and O), is of significant interest in bioinorganic chemistry. researchgate.net

Table 1: Summary of Potential Molecular Interactions for this compound

| Interaction Type | Description | Potential Biological Target(s) | Source(s) |

|---|---|---|---|

| Redox Activity | Acts as a reactive oxygen species (ROS) and an oxidant, particularly in metal-catalyzed aerobic oxidations. | Metalloenzymes, cellular components susceptible to oxidative stress. | biosynth.comcymitquimica.comcymitquimica.com |

| Precursor for Ligands | Serves as a synthetic precursor for molecules designed to bind specific receptors. | Dopamine receptors, other G-protein coupled receptors. | chem960.com |

| Metal Ion Binding | The oxime group can coordinate with metal ions, potentially interacting with metalloproteins. | Metalloenzymes, metal-dependent signaling proteins. | researchgate.netresearchgate.net |

Analysis of Oxime Group's Role in Modulating Biochemical Pathways via Metal Ion Complexation or Redox Activity

The oxime group (C=N-OH) is central to the biochemical potential of this compound, primarily through its capacity for metal ion complexation and its involvement in redox reactions. researchgate.netresearchgate.net These two functions can significantly modulate biochemical pathways.

Metal Ion Complexation: Oximes are versatile ligands capable of coordinating with a wide variety of metal ions. at.ua The oxime group can bind to metals through either its nitrogen or oxygen atom, and upon coordination, the acidity of the hydroxyl (-OH) group increases significantly. researchgate.netresearchgate.net This alteration of electronic properties can influence the reactivity of the entire molecule. In a biological context, the ability to chelate metal ions is crucial. Many enzymes and proteins require metal cofactors for their function. By binding to these metal ions, an oxime-containing compound could potentially inhibit or otherwise modulate the activity of such enzymes. researchgate.net The formation of stable complexes with metal ions is a well-documented feature of oximes and is a cornerstone of their application in coordination chemistry and bioinorganic studies. researchgate.netacs.org

Redox Activity: The oxime functional group is redox-active and can participate in various electron transfer processes. This compound is described as a reactive oxygen species (ROS) formed via oxidation. biosynth.com ROS play a dual role in biology; they are essential for signaling and cellular defense but can cause significant damage at high concentrations through oxidative stress. nih.govnumberanalytics.com The redox balance is critical for maintaining cellular homeostasis, and compounds that influence this balance can regulate metabolic pathways and cell signaling cascades. numberanalytics.com For example, oxime derivatives have been shown to modulate NADPH oxidase activity, a key enzyme in cellular ROS production, leading to apoptosis in cancer cells. nih.gov The redox cycling of the oxime group, potentially involving metal ion catalysis, can therefore be a powerful mechanism for modulating biochemical pathways related to cell life and death. biosynth.comnumberanalytics.com

Table 2: Role of the Oxime Group in Modulating Biochemical Pathways

| Mechanism | Description | Potential Biochemical Impact | Source(s) |

|---|---|---|---|

| Metal Ion Complexation | The oxime group binds to metal ions, acting as a chelating agent. | Inhibition or modulation of metalloenzyme activity; alteration of metal-dependent signaling. | researchgate.netresearchgate.netat.uaacs.org |

| Redox Activity | Participates in electron transfer reactions, acting as a reactive oxygen species (ROS). | Modulation of redox-sensitive signaling pathways (e.g., apoptosis, stress responses); regulation of metabolic pathways like the citric acid cycle. | biosynth.comnih.govnumberanalytics.com |

In Vitro Studies of Antimicrobial Activity and Related Mechanisms of Action

While the broader class of oxime-containing compounds has been investigated for various biological activities, including as herbicides and fungicides, specific in vitro antimicrobial data for this compound is not extensively detailed in the reviewed literature. researchgate.net However, the chemical properties of the molecule suggest potential for such activity, making it a candidate for antimicrobial screening. biosynth.com

The general antimicrobial potential of oximes can be attributed to several mechanisms. Their ability to chelate metal ions, as discussed previously, could disrupt essential microbial enzymes that rely on metal cofactors. researchgate.netresearchgate.net Furthermore, the generation of reactive oxygen species can induce oxidative stress, a well-known mechanism for killing microbial cells. biosynth.comnih.gov The lipophilicity suggested by its calculated LogP value could facilitate its passage through microbial cell membranes. chem960.com

Given these properties, this compound could be hypothesized to exhibit activity against a range of microbial pathogens. Future in vitro studies would be necessary to confirm this and to elucidate the specific mechanisms of action. Such studies would typically involve determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 3: Potential In Vitro Antimicrobial Investigation Areas for this compound

| Microbial Target | Potential Mechanism of Action | Rationale | Source(s) |

|---|---|---|---|

| Bacteria (e.g., E. coli, S. aureus) | Induction of oxidative stress; inhibition of metalloenzymes. | General properties of oximes as ROS generators and metal chelators. | biosynth.comresearchgate.netresearchgate.net |

| Fungi (e.g., C. albicans, A. niger) | Disruption of cell membrane integrity; enzyme inhibition. | Known fungicidal properties of some oxime compounds. | researchgate.net |

Design and Synthesis of Pharmacologically Relevant Scaffolds and Precursors

This compound is a valuable precursor in the design and synthesis of more complex, pharmacologically relevant molecules. researchgate.net Its synthesis is straightforward, making it an accessible building block for medicinal chemistry campaigns.

Synthesis: The compound is typically prepared through the reaction of 3,4-Dimethylbenzaldehyde with hydroxylamine (B1172632) hydrochloride. rsc.org The reaction is often carried out in a solvent mixture, such as ethanol (B145695) and water, in the presence of a base like sodium acetate, which neutralizes the HCl released from hydroxylamine hydrochloride. The mixture is heated under reflux, and upon completion, the product can be isolated as a solid. rsc.org

Application in Scaffold Design: The true value of this compound in pharmacology lies in its role as an intermediate. researchgate.net The oxime functional group is highly versatile and can be transformed into various other functionalities, including amines, nitriles, and amides, or used to construct heterocyclic systems like isoxazolines. researchgate.netchem960.com These transformations allow chemists to build diverse molecular libraries around the 3,4-dimethylphenyl scaffold. For example, it serves as a starting point for creating compounds tested for their affinity to dopamine receptors, highlighting its utility in developing agents for the central nervous system. chem960.com Its structure provides a foundation that can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties for a desired biological target.

Table 4: Synthesis of this compound

| Reactants | Reagents/Conditions | Product | Yield | Source(s) |

|---|

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Highly Sustainable Synthetic Routes

The traditional synthesis of oximes, often involving hydroxylamine (B1172632) hydrochloride, presents opportunities for greener and more sustainable alternatives. Future research is expected to focus on methods that reduce waste, minimize hazardous reagent use, and improve energy efficiency.

Key areas of development include:

Catalytic Systems: Exploring novel catalysts to replace stoichiometric reagents is a primary goal. For instance, manganese chloride (MnCl2·4H2O) has been shown to be an efficient, inexpensive, and environmentally friendly catalyst for methoximation of aromatic aldehydes. nih.gov Future work could adapt such catalysts for the direct oximation of 3,4-Dimethylbenzaldehyde (B1206508).

Green Solvents: Moving away from volatile organic solvents is crucial. Research into using water, glycerol, or deep eutectic solvents for oxime synthesis is a promising avenue. acs.org For example, a ruthenium-catalyzed rearrangement of aldoximes to amides has been successfully demonstrated in a water/glycerol mixture. acs.org

Alternative Energy Sources: Microwave-assisted and mechanochemical syntheses represent energy-efficient alternatives to conventional heating. mdpi.com These methods often lead to shorter reaction times and higher yields. mdpi.com A study on O-substituted quinuclidin-3-one (B120416) oximes showed that mechanochemical and microwave synthesis could achieve complete stereoselectivity and 100% conversion in as little as one minute. mdpi.com

Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and control over reaction parameters. A photoredox-catalyzed synthesis of isoxazole (B147169) derivatives from oximes has been successfully implemented in a flow reactor, demonstrating the potential for this technology in producing oxime-related compounds. mdpi.com

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Catalysis | Stoichiometric acid/base | Heterogeneous or non-toxic metal catalysts (e.g., Mn-based) | Reduces waste, catalyst is recyclable, milder conditions. nih.gov |

| Solvent | Ethanol (B145695), Pyridine | Water, Glycerol, Supercritical CO2 | Reduced environmental impact, lower toxicity, improved safety. acs.org |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Mechanochemistry (ball milling) | Drastically reduced reaction times, lower energy consumption, solvent-free options. mdpi.com |

| Process | Batch synthesis | Continuous flow reaction | Enhanced safety, better process control, easier scalability. mdpi.com |

Exploration of Unconventional Reactivity and Catalytic Transformations

Beyond its role as a precursor or protecting group, the oxime functional group in 3,4-Dimethylbenzaldehyde oxime can participate in a variety of modern synthetic transformations. Future research will likely explore its reactivity under novel catalytic conditions.

Photoredox Catalysis: Visible-light photoredox catalysis can generate reactive intermediates from oximes under mild conditions. nsf.govresearchgate.net For instance, iminyl radicals can be generated from oximes via photoredox-mediated fragmentation of the N–O bond, which can then engage in further reactions. nsf.govresearchgate.net This opens up possibilities for C-H functionalization, cyclizations, and other complex bond formations starting from this compound. Eosin Y, an organic photoredox catalyst, has been used to convert various aldoximes into nitriles. rsc.org

Hypervalent Iodine Reagents: These reagents are known to mediate unique oxidative transformations of oximes. lucp.netumich.edu Depending on the reaction conditions, this compound could be converted into nitriles, amides, or even undergo cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles. lucp.netbohrium.com The use of Koser's reagent ([hydroxy(tosyloxy)iodo]benzene) can facilitate a Lossen-type rearrangement to produce amines from aldoximes. umich.edu

Transition Metal Catalysis: Modern transition metal catalysis offers a vast toolkit for oxime functionalization. Ruthenium catalysts, for example, can mediate the rearrangement of aldoximes to primary amides or facilitate olefination reactions. acs.orgacs.org Palladium-catalyzed aerobic oxidative acylation of O-methyl oximes with aldehydes has also been reported, suggesting a pathway for further functionalization. kuleuven.be

| Transformation Type | Enabling Technology | Potential Product from this compound | Significance |

|---|---|---|---|

| Iminyl Radical Formation | Photoredox Catalysis | Functionalized imines, N-heterocycles | Access to complex nitrogen-containing molecules under mild conditions. nsf.gov |

| Rearrangement to Amide | Ruthenium Catalysis | 3,4-Dimethylbenzamide | Green alternative to the classical Beckmann rearrangement. acs.org |

| Oxidative Cycloaddition | Hypervalent Iodine Reagents | 3-(3,4-Dimethylphenyl)-isoxazoles | Efficient synthesis of important heterocyclic scaffolds. lucp.netbohrium.com |

| Conversion to Amine | Hypervalent Iodine Reagents | 3,4-Dimethylbenzylamine | One-pot synthesis of amines from readily available aldoximes. umich.edu |

Integration of Advanced Characterization Techniques for Real-time Mechanistic Studies

A deeper understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. Future studies on this compound will benefit from the integration of advanced in-situ and operando spectroscopic techniques.

The formation and reaction of oximes involve several key steps, including the formation of a tetrahedral intermediate and subsequent dehydration. nih.gov The kinetics and stereochemistry (formation of E and Z isomers) are highly dependent on factors like pH. nih.govnumberanalytics.com

In-situ Spectroscopy: Techniques like Attenuated Total Reflectance (ATR) infrared spectroscopy, Raman spectroscopy, and real-time NMR can monitor the concentration of reactants, intermediates, and products as the reaction progresses. mdpi.com This allows for the direct observation of transient species and the elucidation of complex reaction networks, such as the competing pathways in oxime metathesis. rsc.org

Advanced Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, including catalyst-substrate adducts and short-lived species in catalytic cycles. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations are invaluable for mapping reaction pathways, calculating activation energies, and rationalizing experimental observations. rsc.orgrsc.org For example, DFT studies can help understand the polytopal rearrangement on the nitrogen atom that governs the stereochemical outcome in oxime synthesis. mdpi.com

| Technique | Mechanistic Insight for Oxime Reactions | Example Application |

|---|---|---|

| Real-time NMR/ATR-IR | Monitoring reactant consumption, product/byproduct formation, and intermediate buildup. mdpi.com | Determining the E/Z isomer ratio during synthesis. mdpi.com |

| High-Resolution Mass Spectrometry | Identification of transient intermediates and catalyst resting states. acs.org | Detecting a ruthenium-nitride intermediate in oxime olefination. acs.org |

| Density Functional Theory (DFT) | Calculating transition state energies and modeling reaction pathways. rsc.orgrsc.org | Supporting a four-membered cyclic intermediate in acid-catalyzed oxime metathesis. rsc.org |

| Stopped-Flow Kinetics | Measuring rapid reaction rates and determining rate laws. nih.gov | Elucidating the pH-rate profile for oxime formation. acs.org |

Application of Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. researchgate.netresearchgate.net For a molecule like this compound, these tools can accelerate the discovery of new derivatives and applications.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): ML models can be trained on datasets of similar oxime-containing compounds to predict properties of this compound and its virtual derivatives. mdpi.com This could include predicting biological activity (e.g., as an enzyme inhibitor), physical properties (e.g., solubility), or toxicity. nih.govchemengineerkey.com

Reaction Outcome Prediction: ML algorithms can predict the yield or selectivity of reactions involving this compound under various conditions (catalyst, solvent, temperature). researchgate.netneurips.cc This can significantly reduce the experimental effort required for reaction optimization.

De Novo Molecular Design: Generative AI models can design novel oxime derivatives based on this compound with optimized properties. For example, an AI could be tasked to design a derivative with enhanced antifungal activity or specific photophysical properties for materials science applications.

| AI/ML Application | Objective | Input Data | Predicted Outcome |

|---|---|---|---|

| QSAR/QSPR Modeling | Predict biological activity or physical properties. mdpi.com | Molecular descriptors of known oximes and their measured properties. | Predicted activity/property for this compound. |

| Reaction Optimization | Identify optimal reaction conditions for a desired transformation. researchgate.net | Experimental data on reaction yields under different conditions. | The set of conditions (catalyst, temp, etc.) predicted to maximize yield. |

| Retrosynthesis Planning | Propose novel and efficient synthetic routes. researchgate.net | Database of known chemical reactions. | A step-by-step pathway to synthesize a target derivative. |

| Generative Design | Design new molecules with desired characteristics. | A target property profile (e.g., high photoinitiator efficiency). | Structures of novel oxime esters based on the core scaffold. researchgate.net |

Q & A

Q. Methodological Answer :

- Solvent Screening : Use high-vapor-pressure solvents (diethyl ether, pentanol) for slow evaporation, yielding needle-shaped crystals .

- Anti-Solvent Diffusion : Layer hexane over saturated ethanol solution to induce controlled nucleation.

- Twinning Mitigation : Optimize crystal growth rate (e.g., 0.5°C/day cooling) and use SHELXD/SHELXE for structure solution from twinned data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.